(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Description
Structural Characterization
Molecular Architecture and Stereochemical Configuration
(1R)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride features a complex molecular architecture defined by three key components: a substituted phenyl ring, a chiral ethanamine side chain, and a hydrochloride counterion. The phenyl ring is substituted at the 5-position with a chlorine atom and at the 2-position with a difluoromethoxy group (-OCF₂H). The ethanamine moiety is attached to the phenyl ring at the 1-position, with the nitrogen atom bonded to a methyl group and a hydrogen atom, forming a chiral center designated as (1R) based on Cahn-Ingold-Prelog priority rules.
The hydrochloride salt introduces a chloride ion (Cl⁻) that interacts electrostatically with the protonated amine (NH₃⁺), enhancing solubility and stability. The molecular formula of the compound is C₉H₁₁Cl₂F₂NO , with a molecular weight of 258.09 g/mol .
Table 1: Key Structural Features
| Component | Position | Functional Group | Role in Structure |
|---|---|---|---|
| Phenyl ring | 5 | Chlorine (Cl) | Electron-withdrawing |
| Phenyl ring | 2 | Difluoromethoxy (-OCF₂H) | Electron-withdrawing, steric bulk |
| Ethanamine side chain | 1 | Chiral amine (NH₂CH(CH₃)) | Hydrogen bonding, chirality |
| Hydrochloride counterion | – | Chloride (Cl⁻) | Charge balance, solubility |
Stereochemical Configuration
The (1R) designation arises from the chiral center at the ethanamine carbon. The priority order follows: Cl > F > C (from phenyl ring) > H . The spatial arrangement places the chlorine atom in the highest priority position, with the methyl group and hydrogen atom occupying lower priority positions.
Crystallographic Analysis and Solid-State Properties
While direct crystallographic data for this compound are limited, its solid-state properties can be inferred from analogous structures. The hydrochloride salt likely adopts a crystalline packing arrangement stabilized by:
- Hydrogen bonding between the NH₃⁺ group and Cl⁻ ions.
- π-Stacking interactions between phenyl rings.
- Van der Waals forces between difluoromethoxy groups and adjacent atoms.
Predicted Solid-State Behavior
- Hydrogen bonding : The NH₃⁺-Cl⁻ ion pair forms strong ionic interactions, contributing to lattice stability.
- Difluoromethoxy interactions : The electron-withdrawing difluoromethoxy group may engage in dipole-dipole interactions with nearby electronegative atoms.
- Chloro substituent effects : The chlorine atom introduces steric hindrance, potentially limiting close-packing of molecules.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| CH₃ (methyl group adjacent to NH₃⁺) | 1.3–1.5 | Singlet | –CH₃ attached to chiral C |
| CH (chiral center) | 3.5–4.0 | Quartet | –CH–N³⁺H₃ |
| Aromatic protons (H-3, H-4, H-6) | 6.8–7.2 | Multiplet | Phenyl ring (ortho/para) |
| NH₃⁺ (protonated amine) | Not observed* | – | Exchanged with D₂O |
¹³C NMR
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-1 (chiral center) | 42–45 | –CH(NH₃⁺)–CH₃ |
| C-2 (difluoromethoxy-bearing carbon) | 145–150 | –O–C–F₂ |
| C-5 (chlorine-bearing carbon) | 125–130 | –Cl |
| C-3, C-4, C-6 (aromatic carbons) | 110–135 | Phenyl ring carbons |
| C (difluoromethoxy O–C–F₂) | 115–120 | –O–C–F₂ |
*The NH₃⁺ group is typically deprotonated during NMR sample preparation, leading to its absence in the spectrum.
Mass Spectrometric Fragmentation Patterns
Key Fragments and m/z Values
| Fragmentation Pathway | m/z (Observed) | Proposed Structure |
|---|---|---|
| [M]⁺ (Molecular ion) | 258.09 | C₉H₁₁Cl₂F₂NO |
| [M – HCl]⁺ | 221.63 | Free base (C₉H₁₀ClF₂NO) |
| [M – Cl]⁺ | 222.64 | C₉H₁₁F₂NO (loss of Cl⁻) |
| [M – OCF₂H]⁺ | 191.10 | C₈H₉ClN (loss of difluoromethoxy) |
| [Phenyl-Cl]⁺ | 111.96 | C₆H₄Cl⁺ (chlorobenzene fragment) |
Base Peak : The molecular ion ([M]⁺) at m/z 258.09 dominates due to the compound’s stability. Fragmentation typically involves loss of HCl or difluoromethoxy groups.
Infrared (IR) and Raman Spectral Signatures
IR Key Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| NH₃⁺ (stretching) | 2500–3000 (broad) | Protonated amine |
| C–F (difluoromethoxy) | 1100–1250 (s) | Asymmetric/symmetric C–F stretches |
| C–O–C (difluoromethoxy) | 1250–1300 (s) | Ether linkage |
| Aromatic C–H (stretching) | 3000–3100 (m) | Phenyl ring C–H |
| C–Cl (stretching) | 550–600 (m) | Aromatic C–Cl |
Raman Key Peaks
| Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C–F stretching | 1150–1200 | Medium |
| C–O–C stretching | 1250–1300 | Strong |
| NH₃⁺ bending | 1600–1700 | Weak |
Properties
IUPAC Name |
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2NO.ClH/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPBUTRVGCQISG-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)OC(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The most common synthetic approach to (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves:
- Starting Material: 5-chloro-2-(difluoromethoxy)benzaldehyde or related derivatives.
- Key Reaction: Reductive amination with an appropriate amine source to introduce the ethanamine moiety.
- Chirality Control: Use of chiral catalysts or chiral starting materials to obtain the (1R)-enantiomer.
- Salt Formation: Conversion of the free amine to the hydrochloride salt for enhanced physicochemical properties.
Detailed Preparation Steps
| Step Number | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 5-chloro-2-(difluoromethoxy)benzaldehyde | Starting from 5-chlorophenol, difluoromethylation is performed using difluorocarbene sources or difluoromethylating agents under controlled conditions. | This step introduces the difluoromethoxy group at the ortho position relative to chloro. |
| 2 | Reductive Amination | The aldehyde reacts with ammonia or a primary amine equivalent in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C). | Reductive amination forms the ethanamine side chain, establishing the chiral center. |
| 3 | Chiral Resolution or Asymmetric Synthesis | Use of chiral catalysts or chiral auxiliaries during reductive amination to selectively produce the (1R)-enantiomer. Alternatively, chiral chromatography may be employed for resolution. | Ensures high enantiomeric purity critical for biological activity. |
| 4 | Formation of Hydrochloride Salt | Treatment of the free amine with hydrochloric acid gas or aqueous HCl solution to form the hydrochloride salt. | Enhances solubility and stability, facilitating handling and formulation. |
Reaction Conditions and Optimization
- Reducing Agents: Sodium cyanoborohydride is preferred for mild and selective reductive amination avoiding over-reduction.
- Solvents: Common solvents include methanol, ethanol, or dichloromethane, chosen based on solubility and reaction kinetics.
- Temperature: Typically carried out at room temperature to moderate heating (25–60°C) to balance reaction rate and selectivity.
- Catalysts: For catalytic hydrogenation, palladium on carbon (Pd/C) is standard.
- Chiral Catalysts: Chiral phosphine ligands or organocatalysts are used in asymmetric synthesis to induce stereoselectivity.
Industrial Scale Considerations
- Batch vs. Continuous Flow: Both batch and continuous flow synthesis methods are employed industrially, with continuous flow offering enhanced control over reaction parameters and scalability.
- Yield Optimization: Reaction parameters such as reagent stoichiometry, solvent choice, and temperature are optimized to maximize yield and enantiomeric excess.
- Purification: Crystallization of the hydrochloride salt is commonly used for purification, ensuring high purity suitable for pharmaceutical research.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Purpose/Effect |
|---|---|---|
| Starting Material | 5-chloro-2-(difluoromethoxy)benzaldehyde | Precursor with required substituents |
| Reductive Amination Reagent | NaBH3CN or H2/Pd-C | Selective reduction of imine intermediate |
| Solvent | Methanol, Ethanol, or DCM | Solubilizes reactants, controls reaction rate |
| Temperature | 25–60°C | Balances reaction speed and selectivity |
| Chiral Control | Chiral catalysts or resolution | Ensures (1R)-enantiomer formation |
| Salt Formation | HCl gas or aqueous HCl | Produces stable hydrochloride salt |
| Purification | Crystallization | Achieves high purity and enantiomeric excess |
Research Findings on Preparation Methods
- Reductive Amination Efficiency: Studies report that sodium cyanoborohydride provides high selectivity and yield in the reductive amination of substituted benzaldehydes with amines, minimizing side reactions and racemization.
- Chirality Control: Asymmetric hydrogenation using chiral rhodium or ruthenium catalysts has been effective in producing enantiomerically enriched ethanamine derivatives, including those with halogen and fluorinated substituents.
- Salt Formation Impact: Conversion to hydrochloride salt improves compound stability and solubility, which is critical for downstream biological testing and formulation.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new substituted phenyl derivatives.
Scientific Research Applications
Overview
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a synthetic organic compound notable for its unique structural features, including a chloro-substituted phenyl ring and a difluoromethoxy group. These characteristics suggest potential applications in various scientific fields, particularly in medicinal chemistry, pharmacology, and industrial chemistry. This article explores the compound's applications, mechanisms of action, and comparative advantages over similar compounds.
Medicinal Chemistry
- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory, analgesic, and antimicrobial properties. Its structure suggests interactions with biological targets that could lead to therapeutic effects in treating various conditions.
- Drug Development : The compound serves as a building block for synthesizing more complex molecules with enhanced biological activity. Its unique functional groups allow for modifications that can optimize pharmacological profiles.
- Receptor Interaction : The compound is studied for its ability to bind to specific receptors on cell surfaces, potentially modulating cellular signaling pathways. This interaction is crucial for understanding its pharmacodynamics and therapeutic efficacy.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, which could be beneficial in developing treatments for metabolic disorders or diseases where enzyme activity is dysregulated.
- Gene Expression Modulation : There is potential for influencing gene expression patterns, which can alter cellular functions and responses, making it a candidate for research into gene therapy or regenerative medicine.
Industrial Chemistry
- Material Development : The compound's chemical properties make it suitable for developing new materials and coatings. Its stability and reactivity can be harnessed in creating advanced polymers or surface treatments.
- Synthesis Reagent : As a reagent in organic reactions, it can facilitate the synthesis of other compounds, contributing to advancements in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Altering gene expression patterns, which can influence cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogenation
Positional Isomer: (1R)-1-[4-(Difluoromethoxy)phenyl]ethan-1-amine Hydrochloride
- Implications: Positional isomerism significantly alters electronic and steric properties. The 2-substituted difluoromethoxy group in the main compound may enhance steric hindrance or hydrogen bonding compared to the 4-substituted analog. Notably, the 4-substituted variant is discontinued, suggesting inferior stability or efficacy in R&D applications .
Halogenated Analogs: (S)-1-(3,5-Difluorophenyl)ethan-1-amine Hydrochloride
- Key Differences : Features two fluorine atoms at positions 3 and 5 (vs. chlorine at position 5 and difluoromethoxy at position 2). The stereochemistry is (S) instead of (1R).
- Implications : Fluorine’s electronegativity increases lipophilicity and metabolic stability. The (S)-configuration may lead to divergent receptor binding profiles. Synthesis involves Pd/C-catalyzed hydrogenation, differing from the main compound’s undisclosed route .
Backbone and Functional Group Variations
Azide-Functionalized Analog: (1R)-2-Azido-1-{4-[(2S)-2-methylbutoxy]phenyl}ethan-1-amine Hydrochloride
- Key Differences : An azide group replaces the primary amine’s hydrogen, and a methylbutoxy substituent is present.
- Implications : The azide group enables click chemistry applications, suggesting use as a synthetic intermediate. The methylbutoxy chain may enhance lipophilicity, impacting bioavailability .
2C-T Family: 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T)
- Key Differences : Contains dimethoxy and methylthio groups instead of chloro and difluoromethoxy.
- Implications: 2C-T compounds are known serotonergic psychedelics. The absence of sulfur-based groups in the main compound indicates divergent pharmacological targets, possibly favoring non-CNS applications .
Stereochemical Comparisons
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
- Key Differences : A cyclohexylmethyl group is appended to the amine, creating a quaternary ammonium structure.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Positional Isomerism : The 2-substituted difluoromethoxy group in the main compound may confer superior steric or electronic properties compared to its 4-substituted analog, which was discontinued .
- Stereochemical Specificity : The (1R)-configuration is critical for enantioselective interactions, as seen in chiral drugs like levoamphetamine .
Biological Activity
(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a novel compound with potential pharmacological applications. Characterized by its unique structural features, including a chloro-substituted phenyl ring and a difluoromethoxy group, this compound has garnered interest in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethanamine; hydrochloride
- Molecular Formula : C₉H₁₁ClF₂NO·HCl
- Molecular Weight : 258.09 g/mol
- CAS Number : 1384435-42-0
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, modulating cellular signaling pathways.
- Enzyme Inhibition : It could inhibit certain enzymes, impacting metabolic processes crucial for cell function.
- Gene Expression Modulation : The compound may alter gene expression patterns, influencing various cellular responses and functions.
Case Study 1: Antitumor Activity
A study conducted on structurally similar aromatic amines revealed significant antitumor activity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with tumor growth and proliferation.
Case Study 2: Anti-inflammatory Effects
Research on related compounds indicated that they could reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may possess similar properties.
Case Study 3: Antimicrobial Properties
Compounds with difluoromethoxy groups have been noted for their antimicrobial activity against a range of pathogens, including resistant strains of bacteria. This highlights the potential of this compound in addressing antibiotic resistance.
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant interaction with biological targets due to the following features:
- Chloro Group : Enhances lipophilicity, improving membrane permeability.
- Difluoromethoxy Group : May increase metabolic stability and influence binding affinity to targets.
Research indicates that modifications to these groups can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development.
Q & A
Q. How can researchers optimize the synthesis of (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride to improve yield and enantiomeric purity?
- Methodological Answer : The synthesis can be optimized using protocols for analogous phenylalkylamine hydrochlorides. For example, hydrochloride salt formation can be achieved by treating the free base with HCl in dioxane under anhydrous conditions, as demonstrated for related compounds . To enhance enantiomeric purity, chiral resolution techniques (e.g., chiral chromatography) or asymmetric synthesis using enantioselective catalysts should be employed. Reaction parameters such as temperature (room temperature) and stoichiometry must be tightly controlled to minimize racemization .
Q. What are the critical steps in characterizing the hydrochloride salt form of this compound?
- Methodological Answer : Key characterization steps include:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the difluoromethoxy group (δ ~55 ppm for NMR) and the chiral center via and NMR .
- X-ray Crystallography : Resolve the absolute configuration of the (1R)-enantiomer .
- Elemental Analysis : Verify the chloride content to confirm salt stoichiometry .
Q. What safety precautions are essential when handling this compound in experimental workflows?
- Methodological Answer : Follow hazard mitigation strategies outlined for structurally similar amines:
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
- Conduct reactions in a fume hood to avoid inhalation of vapors or dust .
- Neutralize waste with a mild base (e.g., sodium bicarbonate) before disposal to reduce environmental hazards .
Advanced Research Questions
Q. What analytical methods are recommended for detecting and quantifying stereoisomeric impurities in this compound?
- Methodological Answer :
- Reversed-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) : A stability-indicating method, as validated for cinacalcet hydrochloride, can separate enantiomers and diastereomers using a chiral stationary phase (e.g., amylose or cellulose derivatives) .
- Mass Spectrometry (MS) : Coupled with UPLC, MS provides sensitivity for low-abundance impurities (detection limit <0.1%) .
Q. How does the difluoromethoxy substituent influence the compound’s receptor binding affinity compared to other alkoxy groups?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds suggest that the difluoromethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. For example, in 5-HT2A receptor agonists, replacing methoxy with difluoromethoxy increases binding affinity by 2–3 fold due to reduced electron-donating effects and steric interactions . Evaluate via competitive radioligand binding assays using transfected cell lines expressing target receptors.
Q. How can researchers design and evaluate analogs of this compound to study SAR in serotonin receptor modulation?
- Methodological Answer :
- Analog Design : Synthesize derivatives with variations in the phenyl ring substituents (e.g., chloro, fluoro) or amine backbone. For instance, replace the ethanamine chain with cyclopropane-containing analogs to assess conformational effects .
- Functional Assays : Use calcium flux or cAMP assays in HEK293 cells expressing 5-HT receptors to quantify agonist/antagonist activity .
Q. What strategies can mitigate racemization during the synthesis of the (1R)-enantiomer?
- Methodological Answer :
- Low-Temperature Reactions : Conduct acid-catalyzed steps (e.g., HCl salt formation) at 0–5°C to slow racemization .
- Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinones) to stabilize the desired configuration during synthesis .
- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze the undesired enantiomer from a racemic mixture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
